

# physicochemical properties of 6-(4-Methylphenyl)pyridine-2-carboxylic acid

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## Compound of Interest

**Compound Name:** 6-(4-Methylphenyl)pyridine-2-carboxylic acid

**Cat. No.:** B1610658

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An In-depth Technical Guide to the Physicochemical Properties of **6-(4-Methylphenyl)pyridine-2-carboxylic acid**

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

## Introduction and Molecular Overview

**6-(4-Methylphenyl)pyridine-2-carboxylic acid**, also known as 6-(p-tolyl)picolinic acid, is a bi-functional aromatic heterocyclic compound. Its structure integrates a pyridine-2-carboxylic acid moiety, which provides a key site for acidic and metal-chelating interactions, with a 4-methylphenyl (p-tolyl) group that imparts significant lipophilicity and potential for  $\pi$ - $\pi$  stacking interactions. This unique combination makes it a valuable building block and scaffold in medicinal chemistry for developing novel therapeutics and in materials science for creating specialized coordination polymers.

This guide provides a comprehensive analysis of the core physicochemical properties of this molecule. While experimental data for this specific compound is not extensively published, we will leverage data from close structural analogs, computational predictions, and established chemical principles to provide a robust profile. Crucially, this document details the authoritative experimental methodologies required for the precise determination of these properties, offering both a data summary and a practical guide for laboratory characterization.

Caption: Molecular structure and key functional regions of **6-(4-Methylphenyl)pyridine-2-carboxylic acid**.

## Core Physicochemical Properties: A Summary

The following table summarizes the key identifying and physicochemical properties. It is important to note that where direct experimental values are not available in the literature, values are estimated based on computational models or data from structurally analogous compounds.

Property	Value	Source / Method
IUPAC Name	6-(4-Methylphenyl)pyridine-2-carboxylic acid	-
Synonyms	6-(p-tolyl)picolinic acid	-
CAS Number	86696-72-2	[1]
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub>	[2]
Molecular Weight	213.24 g/mol	[3]
Predicted LogP	~2.8 - 3.2	Computational (Analog)
Predicted pKa (Acidic)	~3.5 - 4.5	Estimation (Analog)
Predicted pKa (Basic)	~1.0 - 2.0	Estimation (Analog)
Aqueous Solubility	Poorly soluble (predicted)	Qualitative (Analog)
Melting Point	Not reported	-
Appearance	Solid (predicted)	-

## Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Scientific Rationale: The partition coefficient (LogP) is a critical parameter in drug development, quantifying a molecule's lipophilicity ("oil-loving") versus its hydrophilicity ("water-loving"). It governs membrane permeability, plasma protein binding, and metabolic clearance. A LogP

between 1 and 3 is often considered a desirable range for orally bioavailable drugs. For **6-(4-Methylphenyl)pyridine-2-carboxylic acid**, the presence of the large p-tolyl group is expected to confer significant lipophilicity.

**Predicted Value:** While no experimental LogP is published for this compound, the computationally predicted XLogP3-AA value for the close analog 6-phenylpyridine-2-carboxylic acid is 2.4[3]. The addition of a methyl group to the phenyl ring would slightly increase lipophilicity, suggesting a LogP value for the target compound in the range of 2.8 to 3.2.

## Experimental Protocol: Shake-Flask Method (OECD 107)

This is the gold-standard method for determining thermodynamic LogP. The choice of n-octanol and a buffered aqueous phase is based on its ability to mimic the lipid/aqueous environments of biological systems.

**Methodology:**

- **Preparation:** Prepare a saturated solution of n-octanol with a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by shaking them together for 24 hours and allowing the phases to separate. This pre-saturation is critical to prevent volume changes during the experiment.
- **Sample Addition:** Accurately weigh a small amount of **6-(4-Methylphenyl)pyridine-2-carboxylic acid** and dissolve it in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate detection (e.g., < 0.01 M).
- **Partitioning:** Combine the n-octanol solution with the pre-saturated buffer in a separatory funnel at a fixed volume ratio (e.g., 1:1 or 1:2).
- **Equilibration:** Shake the funnel vigorously for 5-10 minutes to facilitate partitioning. Subsequently, allow the mixture to equilibrate at a constant temperature (e.g., 25°C) until the phases are fully separated. Centrifugation can be used to accelerate this separation.
- **Analysis:** Carefully collect aliquots from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase:  $\text{LogP} = \log_{10} ([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$



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Caption: Experimental workflow for LogP determination via the Shake-Flask method.

## Acidity and Basicity (pKa)

Scientific Rationale: The pKa value defines the strength of an acid or base. **6-(4-Methylphenyl)pyridine-2-carboxylic acid** is amphoteric, possessing both an acidic carboxylic acid group and a basic pyridine nitrogen.

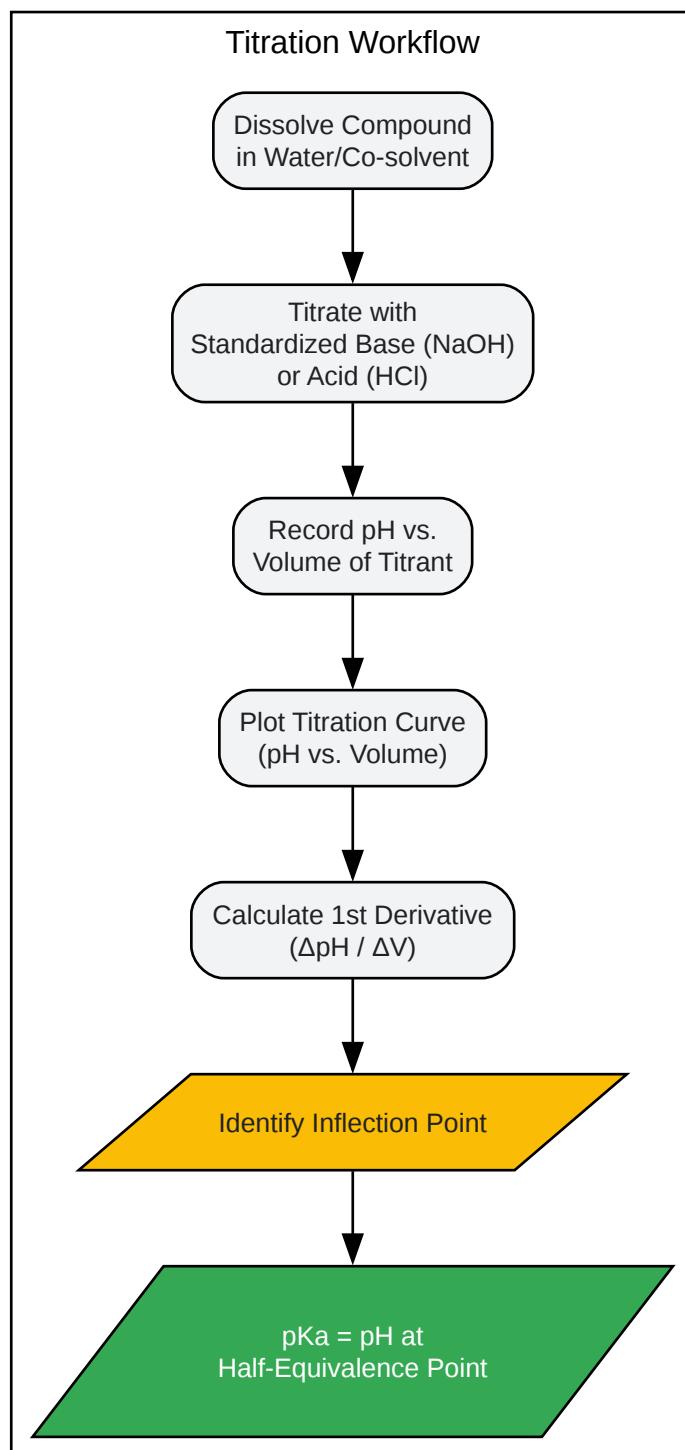
- pKa<sub>1</sub> (Acidic): The deprotonation of the carboxylic acid (-COOH → -COO<sup>-</sup>). The electron-withdrawing nature of the adjacent pyridine ring is expected to stabilize the carboxylate anion, making it a stronger acid (lower pKa) than benzoic acid (pKa ≈ 4.2). Picolinic acid itself has a pKa of approximately 5.4 for this dissociation, though some sources report a much lower first pKa[4]. The tolyl group is weakly electron-donating and should have a minor effect. A pKa in the range of 3.5 - 4.5 is a reasonable estimate.
- pKa<sub>2</sub> (Basic): The protonation of the pyridine nitrogen (N → NH<sup>+</sup>). The presence of the electron-withdrawing carboxylic acid group at the 2-position significantly reduces the basicity of the nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2). The pKa for the pyridinium ion of picolinic acid is very low, around 1.0[5]. Therefore, a pKa in the range of 1.0 - 2.0 is expected for the target molecule.

## Experimental Protocol: Potentiometric Titration

This is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of inflection points corresponding to the pKa.

**Methodology:**

- **Sample Preparation:** Accurately weigh and dissolve the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility, creating a solution of known concentration (e.g., 0.01 M).
- **Titration Setup:** Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Acidic pKa Titration:** Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments using an autoburette. Record the pH after each addition.
- **Basic pKa Titration:** In a separate experiment, titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid (pyridinium ion).
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For more accuracy, the pKa is determined from the inflection point of the first derivative of the titration curve ( $\Delta\text{pH}/\Delta\text{V}$ ).



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Caption: Data acquisition and analysis workflow for pKa determination by potentiometric titration.

# Spectroscopic Profile for Structural Elucidation

**Scientific Rationale:** A combination of spectroscopic techniques is essential for confirming the identity, structure, and purity of a synthesized compound. Each technique provides unique information about the molecular framework and functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

- $^1\text{H}$  NMR (Proton NMR): The expected spectrum in a solvent like DMSO-d<sub>6</sub> would show:
  - Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>12 ppm), which would disappear upon addition of D<sub>2</sub>O.
  - Pyridine Ring Protons: Three distinct signals in the aromatic region (typically 7.5-8.5 ppm), likely appearing as doublets or triplets, showing characteristic coupling patterns.
  - p-Tolyl Protons: A classic AA'BB' system of two doublets in the aromatic region (typically 7.2-7.8 ppm), integrating to 2H each.
  - Methyl Protons (-CH<sub>3</sub>): A sharp singlet integrating to 3H, typically around 2.3-2.5 ppm.
- $^{13}\text{C}$  NMR (Carbon NMR): The expected spectrum would show 11 distinct signals (due to symmetry in the p-tolyl group):
  - Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.
  - Aromatic Carbons: Nine signals in the 120-160 ppm range, corresponding to the carbons of the pyridine and tolyl rings.
  - Methyl Carbon (-CH<sub>3</sub>): A signal in the aliphatic region, typically around 20-25 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

- O-H Stretch: A very broad and strong absorption band from approximately  $2500\text{-}3300\text{ cm}^{-1}$ , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
- C=O Stretch: A strong, sharp absorption band around  $1700\text{-}1730\text{ cm}^{-1}$ , corresponding to the carbonyl of the carboxylic acid.
- Aromatic C=C and C-H Stretches: Multiple sharp bands between  $1450\text{-}1600\text{ cm}^{-1}$  (C=C stretches) and  $3000\text{-}3100\text{ cm}^{-1}$  (C-H stretches).

## Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

- Molecular Ion Peak ( $M^+$ ): In an Electron Ionization (EI) mass spectrum, the parent molecule is expected to produce a molecular ion peak at an  $m/z$  (mass-to-charge ratio) corresponding to its molecular weight, 213.24. High-resolution mass spectrometry (HRMS) would confirm the elemental formula  $C_{13}H_{11}NO_2$ .
- Key Fragments: A characteristic and often prominent fragment would be the loss of the carboxyl group (-COOH, 45 Da), resulting in a fragment ion at  $m/z \approx 168$ .

## Stability and Handling

- Chemical Stability: Based on the general stability of related aromatic carboxylic acids, **6-(4-Methylphenyl)pyridine-2-carboxylic acid** is expected to be stable under normal laboratory storage conditions (ambient temperature, protected from light and moisture).
- Hazard Identification: Supplier safety data indicates that the compound is classified as an Irritant.<sup>[3]</sup>
- Handling Recommendations: As a Senior Application Scientist, I recommend the following precautions:
  - Always handle the compound in a well-ventilated area or a chemical fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

- Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

## Conclusion

**6-(4-Methylphenyl)pyridine-2-carboxylic acid** presents a physicochemical profile characterized by significant lipophilicity (predicted LogP ~3.0), dual acidic and weakly basic centers (predicted  $pK_{a1}$  ~4.0,  $pK_{a2}$  ~1.5), and poor aqueous solubility. These properties are critical considerations for its application in drug discovery, where they will influence formulation, absorption, and distribution, and in materials science, where they will affect solvent choice and self-assembly processes. This guide provides the foundational data and, more importantly, the robust, validated methodologies necessary for researchers to confirm these properties and confidently utilize this versatile compound in their work.

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